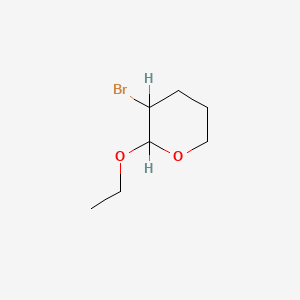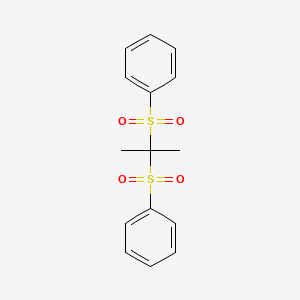
1,1'-(Propane-2,2-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(phenylsulfonyl)propane is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(phenylsulfonyl)propane typically involves the reaction of phenylsulfonyl chloride with propane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2,2-bis(phenylsulfonyl)propane often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(phenylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
2,2-Bis(phenylsulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2,2-bis(phenylsulfonyl)propane involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
2,2-Bis(phenylcarbonyl)propane: Similar in structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis(phenylsulfonyl)ethane: A shorter carbon chain but similar functional groups.
2,2-Bis(phenylsulfonyl)butane: A longer carbon chain with similar functional groups.
Uniqueness: 2,2-Bis(phenylsulfonyl)propane is unique due to its specific combination of phenylsulfonyl groups and propane backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .
Propriétés
Numéro CAS |
39863-09-7 |
|---|---|
Formule moléculaire |
C15H16O4S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,20(16,17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
LUFRHBUECIEJCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
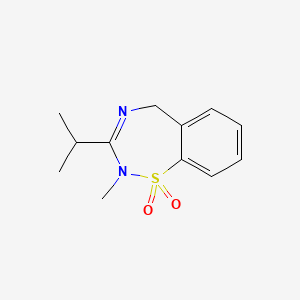
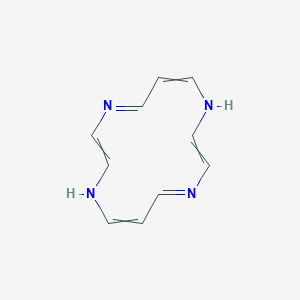
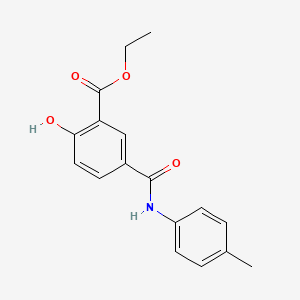

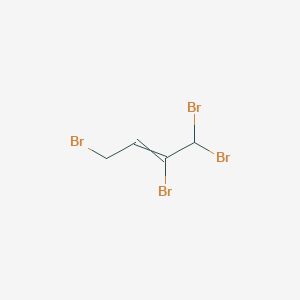
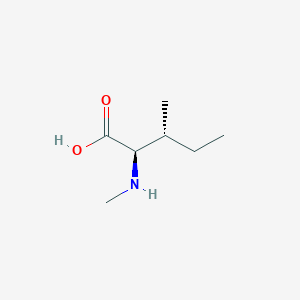
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
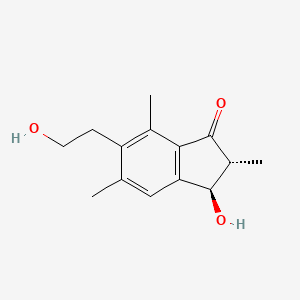

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
